1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione
Description
Properties
Molecular Formula |
C11H6N2O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3H-pyrrolo[3,2-f]quinoline-1,2-dione |
InChI |
InChI=1S/C11H6N2O2/c14-10-9-6-2-1-5-12-7(6)3-4-8(9)13-11(10)15/h1-5H,(H,13,14,15) |
InChI Key |
QOMZKFOABAYAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-Pyrrolo[3,2-h]quinoline (PQ)
- Structural Differences : PQ lacks the 1,2-dione groups, instead having a hydrogen atom at position 1 and a lone proton at position 2. This reduces its electron-withdrawing capacity compared to the dione derivative.
- Synthesis : PQ is synthesized via coupling reactions, such as the Suzuki-Miyaura coupling of boronic acids with bromopyridines, followed by purification modifications .
- Applications: PQ forms hydrogen-bonded cyclic dimers and exhibits fluorescence quenching in methanol clusters, highlighting its utility in photophysical studies .
Quinoline-2,4(1H,3H)-dione Derivatives
- Example: 3-Azido-6-chloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (1D) (). Structural Features: The dione groups at positions 2 and 4, combined with azido and chloro substituents, enhance electrophilicity for click chemistry applications. Reactivity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole derivatives (e.g., 3Aa, 3Ab), which show varied biological activities depending on substituents .
- Comparison : The 1,2-dione configuration in the target compound may favor different regioselectivity in cycloaddition reactions compared to 2,4-dione analogs.
1H-Pyrrolo[3,2-c]quinoline Derivatives
- Biological Relevance: This scaffold is a privileged structure in drug discovery, notably as 5-HT6 receptor antagonists (e.g., compounds with antitumor and antiobesity properties) .
Positional Isomers: 1H-Pyrrolo[3,4-b]quinoline-1,3(2H)-dione
- Structure : The dione groups are at positions 1 and 3 instead of 1 and 2, altering the electron distribution and hydrogen-bonding sites .
- Physical Properties :
- Molecular Weight: 198.18 g/mol (identical to the target compound due to same formula, C11H6N2O2).
- Spectroscopic Data: Distinct NMR and IR profiles due to differing carbonyl positions.
Physicochemical and Pharmacological Comparisons
Physical Properties
Pharmacological Potential
- Target Compound : The 1,2-dione groups may enhance interactions with enzymatic active sites, such as kinases or oxidoreductases, though specific studies are lacking.
- Triazole Derivatives (e.g., 3Aa) : Exhibit antitumor activity via inhibition of topoisomerase II, attributed to the triazole moiety’s metal-chelating ability .
- Pyrrolo[3,2-c]quinolines: Demonstrated 5-HT6 receptor antagonism (IC50 < 100 nM), suggesting the target compound’s dione groups could modulate receptor affinity if substituted appropriately .
Preparation Methods
Reaction Design and Substrate Selection
The one-pot synthesis of pyrroloquinolinediones typically employs 2-azidobenzaldehyde derivatives and maleimides or fumarates as core reactants. For example, a catalyst-free protocol involving 2-azidebenzaldehyde (3 ) and N-propylmaleimide (4 ) in acetonitrile under microwave irradiation at 115°C for 35 minutes yields 2-methyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione (1a ) with an 89% isolated yield. This method avoids traditional column chromatography, instead utilizing recrystallization from a 3:1 ethanol-water mixture or semi-preparative HPLC with a C18 column for purification.
The reaction mechanism proceeds via a thermally induced [3+2] cycloaddition between the azide and maleimide, followed by intramolecular cyclization to form the tricyclic quinoline core. Microwave irradiation enhances reaction kinetics, reducing processing times from hours to minutes compared to conventional heating.
Optimization and Scalability
Key variables influencing yield include:
-
Solvent polarity : Acetonitrile outperforms DMF or THF due to its optimal dielectric constant for microwave absorption.
-
Stoichiometry : A 1:1.1 molar ratio of azide to maleimide minimizes side reactions.
-
Temperature : Reactions conducted below 100°C result in incomplete cyclization, while temperatures above 120°C promote decomposition.
Scalability tests indicate consistent yields (85–90%) at gram-scale production, with HPLC purity exceeding 98%.
Pyrazole-Promoted Multicomponent Reactions
Green Chemistry Approach
A novel three-component reaction employing diketene, isatin, and primary amines in ethanol under reflux conditions provides access to pyrrolo[3,4-c]quinoline-1,3-diones with 73–90% yields. Pyrazole acts as a promoter rather than a catalyst, enabling bond reorganization without stoichiometric consumption. The reaction’s green credentials include:
Mechanistic Insights
The transformation involves sequential steps:
-
Ketenimine formation : Diketene reacts with primary amines to generate an unstable ketenimine intermediate.
-
Condensation : Isatin undergoes nucleophilic attack at the carbonyl group, forming a spirooxindole intermediate.
-
Cyclization : Pyrazole facilitates C–N bond cleavage and reformation, yielding the fused quinoline skeleton.
Notably, omitting pyrazole results in no product formation, underscoring its critical role in mediating bond rearrangements.
Comparative Analysis of Methodologies
The microwave method offers rapid synthesis but requires specialized equipment, whereas the pyrazole-mediated approach prioritizes sustainability at the expense of longer reaction times.
Alternative Pathways and Derivatives
Dichlorothienoquinoline Intermediate
A four-step synthesis starting from 2-azidobenzaldehyde involves:
-
Chlorination : Treatment with SOCl2 yields 3,3-dichlorothieno[3,4-b]quinolin-1(3H)-one (12 ) in 52% yield.
-
Aminolysis : Reaction with propylamine produces 2-propyl-3-propylimino-2,3-dihydropyrroloquinolin-1-one (13 ).
-
Acid Hydrolysis : HCl in dioxane cleaves the imine group, affording the final dione.
This route underscores the versatility of azide precursors in accessing diverse heterocyclic architectures.
Q & A
Q. Advanced Research Focus
- Broad-panel receptor profiling : Radioligand binding assays against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panels) .
- Functional assays : Measure cAMP accumulation (for 5-HT6R constitutive activity) and β-arrestin recruitment to distinguish neutral antagonists (e.g., compound 14 ) from inverse agonists .
- CYP inhibition screening : Reduces attrition in later-stage development by identifying metabolic liabilities early .
How can oxidative/reductive transformations modify the pyrroloquinoline core?
Q. Advanced Research Focus
- Oxidation : Hydrogen peroxide converts pyrrolidine rings to lactams, altering solubility (e.g., logP reduction by ~0.5 units) .
- Reduction : Sodium borohydride selectively reduces ketones to alcohols while preserving the dione moiety .
- Halogenation : Electrophilic substitution with Br₂/FeBr₃ introduces halogens at position 5, enabling subsequent cross-coupling .
What alternative heterocyclic systems are explored to improve pharmacokinetic properties?
Q. Advanced Research Focus
- Imidazo[1,5-a]pyridines : Offer improved oral bioavailability (F% > 50% in rats) but reduced 5-HT6R affinity (Ki = 12 nM vs. 3 nM for pyrroloquinolines) .
- Pyrazolo[4,3-c]quinolines : Retain cognitive effects but exhibit higher plasma protein binding (~95%) .
- Chromenoquinolines : Synthesized via multi-component reactions (e.g., arylglyoxals + naphthol), though with unoptimized selectivity .
What computational tools aid in predicting metabolic pathways for this scaffold?
Q. Advanced Research Focus
- ADMET Predictors : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation at position 4) .
- Molecular Dynamics (MD) : Models solvent accessibility of labile groups (e.g., sulfonamides) to prioritize stable derivatives .
- DEREK Nexus : Flags structural alerts (e.g., mutagenic potential of nitro intermediates) .
How are enantiomeric purity and chiral centers controlled during synthesis?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
